molecular formula C10H12F2OS B8000057 4,5-Difluoro-3-n-propoxyphenyl methyl sulfide

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide

Cat. No.: B8000057
M. Wt: 218.27 g/mol
InChI Key: GNFRIGDSTIREHV-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide is a fluorinated organic compound characterized by the presence of two fluorine atoms, a propoxy group, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-n-propoxyphenyl methyl sulfide typically involves the introduction of fluorine atoms and the propoxy group onto a phenyl ring, followed by the attachment of a methyl sulfide group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require the use of metal catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

    Substitution: The fluorine atoms and the propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Difluoro-3-n-propoxyphenyl methyl sulfide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propoxy group and methyl sulfide moiety contribute to its overall chemical behavior, influencing its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-3-methoxyphenyl methyl sulfide
  • 4,5-Difluoro-3-ethoxyphenyl methyl sulfide
  • 4,5-Difluoro-3-butoxyphenyl methyl sulfide

Uniqueness

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide is unique due to the specific combination of fluorine atoms, propoxy group, and methyl sulfide group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

1,2-difluoro-5-methylsulfanyl-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OS/c1-3-4-13-9-6-7(14-2)5-8(11)10(9)12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFRIGDSTIREHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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